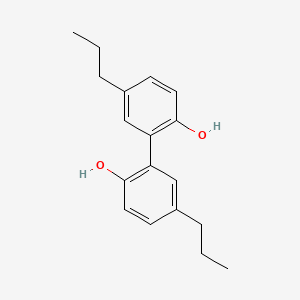
Tetrahydromagnolol
Overview
Description
Tetrahydromagnolol is a compound with the linear formula C18H22O2 . It is a major metabolite of Magnolol , which is one of the primary active components of Magnoliae officinalis cortex .
Synthesis Analysis
Structural modification is becoming an increasingly promising method for obtaining Magnolol derivatives with better therapeutic effects and higher bioavailability .Molecular Structure Analysis
The molecular formula of Tetrahydromagnolol is C18H22O2. It has an average mass of 270.366 Da and a monoisotopic mass of 270.161987 Da .Physical And Chemical Properties Analysis
Tetrahydromagnolol has a density of 1.1±0.1 g/cm3, a boiling point of 400.5±40.0 °C at 760 mmHg, and a flash point of 182.2±21.9 °C. It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Phytotherapeutic Agents and Entourage Effects
Tetrahydromagnolol, like other phytocannabinoids and terpenoids, is part of the diverse group of phytotherapeutic agents found in cannabis. These compounds, including limonene, myrcene, α-pinene, and others, share a precursor with phytocannabinoids and are common in human diets. Research indicates that they have potent effects and can influence human behavior even at low serum levels. Tetrahydromagnolol, as a cannabis terpenoid, may contribute to the 'entourage effects' of cannabis-based medicinal extracts, enhancing their therapeutic potential for treating pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and various infections (Russo, 2011).
Use in Biological and Molecular Studies
The protozoan Tetrahymena has been significant in advancing our understanding of fundamental biology. Characterized by a well-ordered structure and a short life cycle, it serves as a model organism in laboratory settings. Research with Tetrahymena has shed light on mechanisms in higher organisms, including mammals, making it a critical tool in biological and molecular studies (Mar et al., 2019).
Future Directions
properties
IUPAC Name |
2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQUBKYAKSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415784 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-5-propylphenyl)-4-propylphenol | |
CAS RN |
20601-85-8 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



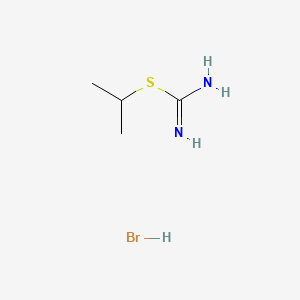
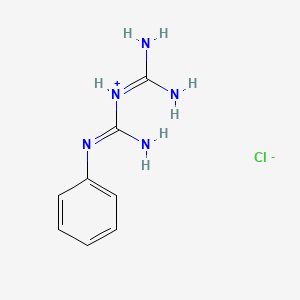
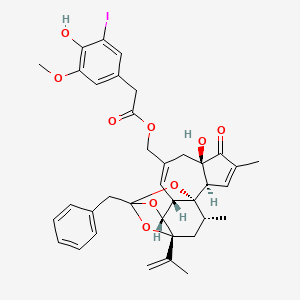
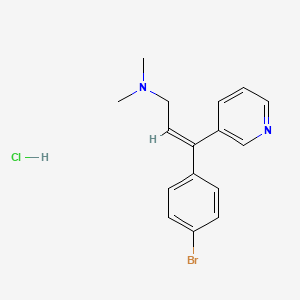
![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
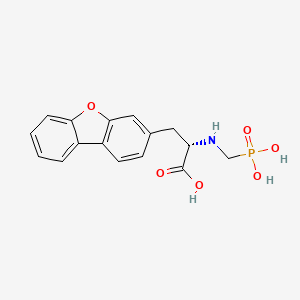
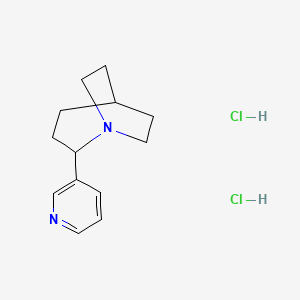
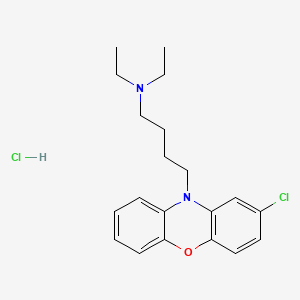
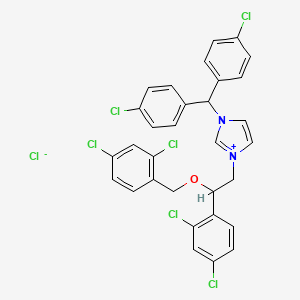
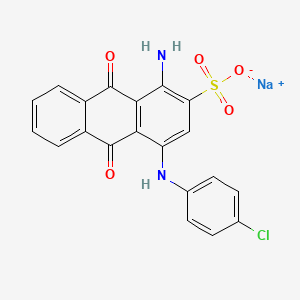
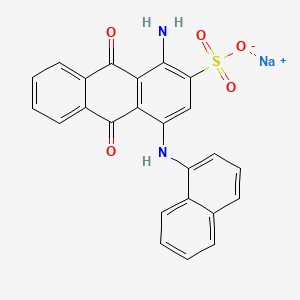
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)
